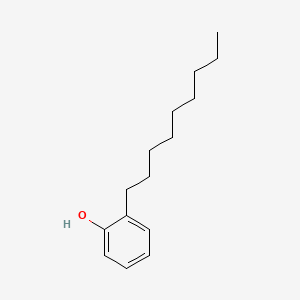

2-Nonylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Nonylphenol is an organic compound classified as an alkylphenol, characterized by a phenolic ring with a nonyl group attached at the second carbon position. It is part of a broader category of nonylphenols, which includes various isomers based on the position of the nonyl group on the phenolic ring. The compound appears as a pale yellow liquid and has a slight phenolic odor. Its chemical formula is C${13}$H${18}$O, and it is known for its moderate solubility in organic solvents but limited solubility in water .

2-Nonylphenol is produced primarily through the industrial alkylation of phenol with nonenes, resulting in a complex mixture of isomers. The production process yields predominantly branched forms, with 2-nonylphenol being one of the less common isomers compared to 4-nonylphenol, which is more widely utilized in industrial applications .

Nonylphenol is an endocrine disrupting compound (EDC) [3]. EDCs can mimic natural hormones like estrogen, potentially altering hormonal processes in organisms. The mechanism by which NP exerts its endocrine disrupting effects is not fully understood, but it is believed to interact with estrogen receptors in cells [3].

Toxicity:

Nonylphenol exhibits mild to moderate acute toxicity in aquatic organisms [3]. Chronic exposure can lead to reproductive problems in fish and other aquatic animals [3]. The potential effects of NP on human health are still being investigated, but some studies suggest a possible link to endocrine disruption in humans as well [3].

Flammability:

Nonylphenol is combustible, with a flash point of around 120 °C [1].

Reactivity:

NP can react with strong oxidizing agents.

Data Source:

Environmental Science and Ecotoxicology

- Environmental fate and behavior: Researchers are studying the breakdown (biodegradation) and environmental behavior of NP in various ecosystems, including water, soil, and sediments. This research helps understand the potential impact of NP on different environments and inform strategies for mitigating its environmental footprint.

- Ecotoxicological effects: Studies are investigating the potential effects of NP on various organisms, including aquatic animals, plants, and microorganisms. This research helps assess the potential ecological risks associated with NP exposure and inform environmental regulations.

Toxicology and Endocrinology

- Endocrine disruption: NP exhibits weak estrogenic activity, meaning it can mimic the effects of the hormone estrogen in some biological systems. Researchers are investigating the potential effects of NP on various systems, including reproductive health, development, and metabolism, due to this property.

- Neurotoxicity: Emerging research suggests that NP exposure might be linked to neurotoxic effects, potentially affecting the nervous system. However, further research is needed to confirm these findings and understand the underlying mechanisms.

- Esterification: Reacting with carboxylic acids to form esters.

- Etherification: Forming ethers through reactions with alcohols.

- Oxidation: Susceptible to oxidation under certain conditions, leading to the formation of quinones or other oxidized derivatives.

- Sulfation: Reacting with sulfuric acid to produce sulfated derivatives, which can enhance solubility and reactivity in various applications .

These reactions are significant for modifying its properties for specific uses in industrial applications.

2-Nonylphenol exhibits notable biological activity, particularly as an endocrine disruptor. It can mimic estrogen due to its structural similarity to natural hormones, leading to various biological effects such as:

- Hormonal Disruption: Acting as a xenoestrogen, it may interfere with hormonal signaling pathways, potentially affecting reproductive health and development in wildlife and humans .

- Neurotoxicity: Studies indicate that exposure to 2-nonylphenol can induce oxidative stress in neural tissues, leading to potential neurotoxic effects that impair cognitive functions and memory .

- Obesogenic Properties: It has been suggested that 2-nonylphenol may contribute to obesity by promoting adipogenesis and disrupting metabolic processes .

The synthesis of 2-nonylphenol typically involves:

- Alkylation of Phenol: This process involves reacting phenol with a mixture of nonenes (derived from petroleum) under acidic conditions. The reaction yields a complex mixture containing various nonylphenol isomers, including 2-nonylphenol.

- Ethoxylation: While not directly producing 2-nonylphenol, this method involves treating nonylphenols with ethylene oxide to create nonylphenol ethoxylates, which are important surfactants used in detergents and cleaning products .

- Environmental Degradation: 2-Nonylphenol can also be formed through the degradation of nonylphenol ethoxylates in the environment, highlighting its persistence and potential ecological impact .

While all these compounds exhibit some degree of biological activity and potential toxicity due to their structural similarities to hormones, 2-nonylphenol's unique position as a branched isomer contributes to its distinct properties and applications within industrial contexts .

Research has shown that 2-nonylphenol interacts significantly with biological systems:

- Endocrine Disruption Studies: Investigations into its effects on reproductive health have indicated that it can alter hormone levels and disrupt normal endocrine function.

- Neurotoxicity Research: Studies have highlighted its potential neurotoxic effects through oxidative stress mechanisms that damage neuronal cells .

- Environmental Impact Assessments: Evaluations have demonstrated its persistence in aquatic environments and its bioaccumulation potential in food chains .

Isomer-Specific Synthesis Pathways

The synthesis of 2-nonylphenol requires precise control over alkylation regioselectivity to direct the nonyl group to the ortho position of phenol. Academic laboratories predominantly employ Friedel-Crafts alkylation and Grignard reactions to achieve isomer specificity. For instance, Gabriel et al. synthesized 4-(3',6'-dimethyl-3-heptyl)phenol via Friedel-Crafts alkylation of anisole with 3-bromo-3,6-dimethylheptane, achieving a 47.3% yield. This method leverages bulky tertiary alcohols to favor ortho substitution, as steric hindrance disfavors para products.

In contrast, Guenther et al. developed a multi-step approach for 28 distinct nonylphenol isomers, including 2-NP derivatives, using ketone coupling and demethylation strategies. Their work highlighted the critical role of quaternary α-carbon branching in stabilizing intermediates, with isomers like 4-(1,1,3,4-tetramethylpentyl)phenol exhibiting enhanced thermal stability. Academic syntheses often prioritize structural precision over scalability, as evidenced by the use of preparative thin-layer chromatography (TLC) to isolate 2-NP isomers with >97% purity.

Table 1: Key Physicochemical Properties of 2-Nonylphenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄O | |

| Melting Point | -10°C | |

| Boiling Point | 304°C | |

| Water Solubility | 4.90 mg/L (25°C) | |

| Log P (Octanol-Water) | 4.36–4.60 | |

| Vapor Pressure | 1.33 Pa (20°C) |

Industrial vs. Academic Production Methods

Industrial production of 2-nonylphenol prioritizes cost-effectiveness and scalability, often at the expense of isomer purity. A patented method using alkaline ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) achieved 89–91% nonene conversion and 85–87% nonylphenol selectivity at 70–100°C. This approach eliminates corrosive acid catalysts, reducing equipment degradation and waste. However, the final product typically contains para isomers, necessitating energy-intensive distillation for 2-NP enrichment.

Academic protocols, conversely, emphasize structural fidelity. For example, Müller et al. synthesized 14C-labeled 2-NP isomers via Friedel-Crafts reactions with BF₃ catalysts, achieving radiochemical purities >97%. These methods enable precise metabolic tracing but remain impractical for bulk production due to low yields (62–76%) and high reagent costs.

Industrial Workflow for 2-Nonylphenol:

- Nonene Synthesis: Propene oligomerization using polyphosphoric acid yields branched nonene isomers.

- Alkylation: Phenol reacts with nonene under acidic or ionic liquid catalysis.

- Ethoxylation (Optional): Ethylene oxide addition produces nonylphenol ethoxylates, which degrade into 2-NP in aquatic environments.

Friedel-Crafts Alkylation and Grignard Reaction Applications

Friedel-Crafts Alkylation dominates 2-NP synthesis due to its compatibility with tertiary alcohols. For example, reacting phenol with 3,6-dimethyl-3-heptanol in the presence of BF₃ yields 2-NP with minimal byproducts. The reaction mechanism proceeds via carbocation formation, where bulky alkyl groups stabilize transition states at the ortho position.

Grignard Reactions offer an alternative pathway, particularly for β-branched isomers. Heemken et al. synthesized 4-(2',6'-dimethyl-2'-heptyl)phenol by coupling p-methoxyphenylmagnesium bromide with ketones, followed by demethylation. While this method achieves high regioselectivity, it requires anhydrous conditions and costly reagents, limiting industrial adoption.

Reaction Scheme 1: Friedel-Crafts Synthesis of 2-Nonylphenol

Phenol + Tertiary Nonyl Bromide → BF₃ Catalyst → Carbocation Intermediate → Alkylation → 2-Nonylphenol Aerobic vs. Anaerobic Degradation Pathways

Aerobic degradation of 2-nonylphenol proceeds through two primary pathways: aromatic ring cleavage and ipso-hydroxylation. In oxygen-rich environments, microorganisms such as Sphingomonas xenophagum Bayram initiate degradation via multicomponent phenol hydroxylases, which hydroxylate the aromatic ring at the ortho position [1] [6]. Subsequent meta-cleavage by catechol 2,3-dioxygenase (C23O) breaks the ring structure, yielding linear aliphatic intermediates [1] [2]. Aerobic half-lives range from 1.1 to 99 days, depending on temperature, pH, and nutrient availability [1]. For instance, shaking (110 rpm) and yeast extract supplementation (5 mg/L) accelerate degradation by enhancing microbial activity [1] [2].

In contrast, anaerobic degradation follows sulfate-reducing > methanogenic > nitrate-reducing conditions, with half-lives extending to 69.3 days [1]. The absence of oxygen limits ring cleavage, favoring side-chain oxidation and partial demethylation. Additives like acetate or lactate inhibit anaerobic processes by diverting electron flow, while manganese dioxide and ferric chloride stabilize intermediate metabolites [1] [5]. Notably, anaerobic systems produce fewer toxic byproducts compared to aerobic pathways, which generate nitro-nonylphenol derivatives via ammonium oxidation [2] [6].

Table 1: Key Factors Influencing Aerobic and Anaerobic Degradation of 2-Nonylphenol

| Factor | Aerobic Conditions | Anaerobic Conditions |

|---|---|---|

| Half-life (days) | 1.1–99 | 23.9–69.3 |

| Optimal pH | 7.0 | 6.5–7.5 |

| Enhancing Agents | Yeast extract, surfactants (Brij 30/35) | Sulfate, methanogenic consortia |

| Inhibitors | Heavy metals (Pb, Cd), phthalic acid esters | Acetate, lactate, sodium chloride |

| Dominant Pathway | Ring cleavage (meta/ortho) | Side-chain oxidation |

Microbial Interactions and Metabolite Formation

Microbial consortia in sediments and wastewater treatment plants drive 2-nonylphenol biotransformation. Ammonium-oxidizing bacteria catalyze nitro-nonylphenol formation under aerobic conditions, incorporating nitrogen from ammonium nitrate into the phenolic ring [2] [6]. Gas chromatography-mass spectrometry (GC-MS) analyses reveal metabolites such as 2-nonyl-p-benzoquinone, a toxic byproduct generated via ipso-hydroxylation of α-tertiary isomers [6]. Sphingobium strains further dehydrogenate these intermediates into alkylquinones, which persist in anaerobic niches [6].

In river sediments, successive microbial transfers enrich specialized degraders, reducing lag phases from 2 days to <12 hours after five incubation cycles [2]. Metaproteomic studies identify upregulated catechol dioxygenases and alkylperoxidases during peak degradation, suggesting enzymatic adaptation to branched isomer complexity [1] [6]. However, metabolite toxicity often stalls complete mineralization, leaving residual quinones and hydroxylated derivatives [6].

Isomer-Specific Persistence in Sediments and Water

2-Nonylphenol’s environmental persistence correlates with its branching pattern. Isomers with α-methyl-α-propyl substituents degrade 40% slower than linear or mono-branched analogs due to steric hindrance of microbial enzymes [1] [6]. In the Jialu River, biodegradation accounts for only 23.7% of 2-nonylphenol removal, with the remainder partitioning into sediments (Koc = 1,200–3,800 L/kg) [1] [7]. Vertical sediment profiles show concentration declines of 80% within top 10 cm but minimal reduction below 20 cm, indicating long-term sequestration [7].

Marine systems exhibit distinct phase-dependent behavior: gas-phase concentrations peak in summer (0.4–1.2 ng/m³) due to temperature-driven volatilization, while winter deposits accumulate in sediments (1.2–4.6 mg/kg) [1] [7]. Hydrophobic interactions with organic carbon (log Kow = 4.48) further reduce aqueous solubility (5.4 mg/L), enhancing adsorption to suspended particles [3] [5].

Biochar-Mediated Biodegradation and Bioavailability

Biochar amendments alter 2-nonylphenol dynamics through sorption and microbial community modulation. Rice straw biochar (RC) reduces aqueous bioavailability by 58–72% via π-π interactions and pore sequestration, but concurrently inhibits microbial activity at >5% w/w doses [5]. Fluorescein diacetate (FDA) hydrolysis assays correlate biochar-induced toxicity with decreased esterase activity (r² = 0.89), particularly at high NP concentrations (500 mg/kg) [5].

Table 2: Impact of Rice Straw Biochar (RC) on 2-Nonylphenol Biodegradation

| RC Dose (%) | NP Concentration (mg/kg) | Bioavailability Reduction (%) | Degradation Rate (μg/day) |

|---|---|---|---|

| 0 | 20 | 0 | 2.8 |

| 2 | 20 | 34 | 3.1 |

| 5 | 20 | 58 | 1.9 |

| 0 | 500 | 0 | 0.7 |

| 2 | 500 | 41 | 0.9 |

| 5 | 500 | 72 | 0.4 |

Low-dose RC (2%) enhances degradation by fostering Sphingomonadaceae and Rhodocyclaceae populations, which oxidize sorbed NP via extracellular peroxidases [5]. Conversely, high-dose RC shifts communities to aromatic-degrading fungi (Ascomycota), which exhibit slower, incomplete mineralization [5].

2-Nonylphenol exhibits significant estrogenic activity through its ability to bind to estrogen receptors and compete with endogenous estrogens for receptor binding sites. The compound demonstrates affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), though with considerably lower potency than natural estrogens [1] [2].

The competitive inhibition mechanism involves 2-nonylphenol competing with 17β-estradiol for binding to estrogen receptors. Studies have demonstrated that 2-nonylphenol possesses a relative binding affinity of approximately 5 × 10⁻⁵ compared to 17β-estradiol, making it approximately 100,000 times less potent than the natural hormone [1]. Despite this reduced potency, environmental concentrations of 2-nonylphenol can be sufficiently high to compensate for the weak binding affinity, resulting in measurable estrogenic effects.

Estrogen Receptor Binding Data

| Study | Compound | Relative Binding Affinity | Comparison to 17β-Estradiol | Receptor Type |

|---|---|---|---|---|

| Soto et al., 1991 | 4-Nonylphenol | 5 × 10⁻⁵ | 100,000× less potent | ERα |

| Blair et al., 2000 | 4-Nonylphenol | 1 × 10⁻⁶ - 2 × 10⁻³ | 10⁶ - 10³× less potent | ERα/ERβ |

| Preuss et al., 2006 | p353-NP isomer | Same as NP mixture | Equivalent to mixture | ERα/ERβ |

| Kim et al., 2008 | NP-I isomer | 3× higher than NP mixture | Higher than mixture | ERα/ERβ |

Molecular modeling studies have confirmed that 2-nonylphenol can effectively bind to the estrogen receptor α ligand-binding domain, supporting its capacity to function as an estrogen receptor agonist [2]. The binding interaction triggers estrogen-responsive gene transcription, though to a much lesser extent than natural estrogens. Gene expression analysis in MCF7 breast cancer cells revealed that 2-nonylphenol at 100 nM concentration elicited significant effects on estrogen-responsive gene transcription, with most genes responding in the same direction as 17β-estradiol treatment [2].

The competitive inhibition process is particularly evident in aquatic organisms, where 2-nonylphenol has been shown to competitively displace estrogen from receptor sites in rainbow trout [1]. This displacement mechanism underlies many of the observed endocrine disrupting effects in fish, including the induction of vitellogenin production in male fish, which normally occurs only in females under natural estrogen stimulation.

Anti-Androgenic Effects and Reproductive Toxicity

2-Nonylphenol exhibits potent anti-androgenic activity through multiple mechanisms that interfere with androgen receptor function and male reproductive physiology. The compound affects several critical steps in androgen receptor activation and function, including ligand binding, nuclear translocation, and transcriptional activity [3] [4].

Ligand competition assays have demonstrated that 2-nonylphenol inhibits dihydrotestosterone (DHT) binding to androgen receptors by a maximum of 40% at approximately 5 nM concentration [3]. This competitive inhibition represents a direct interference with natural androgen function. Additionally, 2-nonylphenol disrupts the nuclear translocation of androgen receptors, causing a dispersed distribution of receptor proteins between nuclear and cytoplasmic compartments rather than the concentrated nuclear localization required for optimal transcriptional activity [3].

Anti-Androgenic Effects Data

| Study | Compound | DHT Binding Inhibition | AR Nuclear Translocation | Transcriptional Activity |

|---|---|---|---|---|

| Lee et al., 2003 | Nonylphenol | 40% at 5 nM | Dispersed distribution | Inhibited |

| Kelce et al., 1998 | Nonylphenol | Weak agonist | Not specified | Weak activation |

| Hu et al., 2014 | Nonylphenol | Not specified | Not specified | Disrupted function |

The reproductive toxicity of 2-nonylphenol manifests through various pathways affecting male fertility and reproductive organ development. Chronic exposure studies have documented significant reductions in testicular weight, epididymal sperm density, and testicular spermatid head counts [5] [6]. These effects are particularly pronounced during critical developmental periods, with neonatal and perinatal exposure causing the most severe alterations in reproductive tract development [5].

Multigenerational studies have revealed that 2-nonylphenol exposure can produce transgenerational effects on reproductive health. F2 generation male mice exposed to low-dose 2-nonylphenol (50 μg/L) showed evident decreases in seminiferous tubule diameters, reduced luminal area, and decreased numbers of germ cells [6]. These qualitative changes in reproductive tissues appear to result from epigenetic modifications such as DNA methylation and histone modification, which can be transmitted across generations [6].

Female reproductive toxicity includes accelerated vaginal opening, increased estrous cycle length, and decreased ovarian weights [5]. The compound also demonstrates significant effects on placental function, with subcutaneous injections during late pregnancy causing expression of specific placental proteins and increased apoptosis in placental cells [1]. These effects occur at concentrations as low as 10⁻¹³ to 10⁻⁹ M, which are lower than typically found in environmental samples [1].

Comparative Toxicity Across Nonylphenol Isomers

The toxicological profile of 2-nonylphenol varies significantly among different structural isomers, with estrogenic potency heavily dependent on the branching pattern of the nonyl side chain. Technical nonylphenol mixtures contain approximately 20 para-substituted isomers, each exhibiting distinct biological activities and environmental behaviors [7] [8].

Comprehensive isomer-specific studies have identified substantial differences in estrogenic activity among nonylphenol isomers. The p353-NP isomer exhibits estrogenic potency equivalent to the technical nonylphenol mixture, while other isomers demonstrate considerably lower activity [7]. Notably, the NP-I isomer [4-(1,1-dimethyl-2-ethyl-pentyl)phenol] shows the highest estrogenic activity, approximately three times greater than the commercial nonylphenol mixture [8].

Isomer Toxicity Comparison

| Isomer | Estrogenic Activity | Relative Potency | Environmental Relevance |

|---|---|---|---|

| 4n-NP (linear) | Weak/Near detection limit | Low | Not in technical mixture |

| p353-NP | Same as NP mixture | High | Representative of mixture |

| p22-NP | Weak/Near detection limit | Low | Present in mixture |

| p262-NP | Weak/Near detection limit | Low | Present in mixture |

| NP-I | 3× higher than mixture | Highest | Present in mixture |

| p363-NP | Almost inactive | Lowest | Present in mixture |

The linear form of nonylphenol (4n-NP), frequently used as a reference compound in toxicological studies, demonstrates only weak estrogenic activity near the detection limit of bioassays [7]. This finding has important implications for risk assessment, as this isomer is not present in technical mixtures yet is commonly used to represent nonylphenol toxicity in research studies.

Chlorinated derivatives of nonylphenol isomers, formed during water treatment processes, exhibit altered toxicological profiles compared to parent compounds. Mono-chlorinated p363-NP shows estrogenic potency comparable to the parent isomer, while di-chlorinated derivatives generally display decreased estrogenic activity [9]. These chlorination-induced modifications complicate environmental risk assessment, as the relative concentrations of different isomers can vary significantly following water treatment processes.

The structural determinants of estrogenic activity include the length and branching pattern of the alkyl chain, with appropriate alkyl chain length being essential for receptor binding [10]. Small branching effects on the α-carbon have been observed, but the overall chain structure appears to be the primary determinant of biological activity.

Epigenetic Modifications and Long-Term Ecological Impacts

2-Nonylphenol exposure induces significant epigenetic modifications that can persist across generations and contribute to long-term ecological impacts. These modifications include alterations in DNA methylation patterns, histone modifications, and chromatin structure, which can influence gene expression without changing the underlying DNA sequence [11] [6].

Transgenerational studies have provided evidence that 2-nonylphenol exposure can cause heritable epigenetic changes affecting reproductive health across multiple generations. F2 generation mice exposed to low-dose 2-nonylphenol demonstrated qualitative changes in reproductive tissues, including reduced seminiferous tubule diameters and altered germ cell populations, despite no significant changes in organ weights [6]. These effects are attributed to epigenetic modifications such as DNA methylation and histone modification that alter DNA accessibility and chromatin structure [11].

The epigenetic mechanisms of 2-nonylphenol toxicity involve disruption of normal DNA methylation patterns during critical developmental periods. Studies have shown that 2-nonylphenol exposure can affect the expression of genes involved in methylation processes, including those encoding DNA methyltransferases and histone-modifying enzymes [12]. These disruptions can lead to aberrant gene expression patterns that persist throughout the organism's lifetime and may be transmitted to offspring.

Long-term ecological impacts of 2-nonylphenol exposure encompass bioaccumulation through food chains and persistent effects on ecosystem structure and function. The compound demonstrates significant bioaccumulation potential, with algae capable of bioconcentrating 2-nonylphenol 6,940 times from surrounding water [13]. This bioaccumulation at the base of the food web creates the potential for biomagnification through successive trophic levels.

Bioaccumulation Factors

| Trophic Level | BSAF (Biota-Sediment) | BMF (Biomagnification) | Bioconcentration Factor |

|---|---|---|---|

| Primary producers | <1 | ~1 | 6940× (algae) |

| Primary consumers | <1 | ~1 | 25% growth increase |

| Secondary consumers | <1 | ~1 | Traces detected |

| Tertiary consumers | <1 | ~1 | Metabolic effects |

| Carnivorous mammals/birds | <1 | 0.1-2.4 | Variable accumulation |

The persistence of 2-nonylphenol in environmental compartments contributes to chronic exposure scenarios that can affect ecosystem stability over extended periods. In aquatic sediments, the compound can persist for 28 to 104 days, while in macrophytes, persistence ranges from 8 to 13 days [14]. This environmental persistence, combined with continuous inputs from wastewater treatment plants and industrial sources, maintains chronic exposure conditions that can affect sensitive species and ecosystem processes.

Ecosystem-level effects include feminization of male fish populations, altered sex ratios in aquatic communities, and disrupted reproductive success in multiple species [15]. These effects can cascade through food webs, affecting predator-prey relationships and community structure. The compound's ability to disrupt endocrine function at concentrations as low as 8.2 μg/L demonstrates its potential to cause widespread ecological impacts at environmentally relevant concentrations [15].

XLogP3

LogP

UNII

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Phenol, nonyl-: ACTIVE

SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

2. Soares A, Guieysse B, Jefferson B, Cartmell E, Lester JN. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environ Int. 2008 Oct;34(7):1033-49. doi: 10.1016/j.envint.2008.01.004. Epub 2008 Feb 20. PMID: 18282600.

3. Gabriel FL, Routledge EJ, Heidlberger A, Rentsch D, Guenther K, Giger W, Sumpter JP, Kohler HP. Isomer-specific degradation and endocrine disrupting activity of nonylphenols. Environ Sci Technol. 2008 Sep 1;42(17):6399-408. doi: 10.1021/es800577a. PMID: 18800507.

4. Thiele B, Günther K, Schwuger MJ. Alkylphenol Ethoxylates: Trace Analysis and Environmental Behavior. Chem Rev. 1997 Dec 18;97(8):3247-3272. doi: 10.1021/cr970323m. PMID: 11851490.

5. Asimakopoulos AG, Thomaidis NS, Koupparis MA. Recent trends in biomonitoring of bisphenol A, 4-t-octylphenol, and 4-nonylphenol. Toxicol Lett. 2012 Apr 25;210(2):141-54. doi: 10.1016/j.toxlet.2011.07.032. Epub 2011 Aug 22. PMID: 21888958.